Methyl 4-amino-1-isopropyl-1H-pyrazole-3-carboxylate
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Overview
Description
Methyl 4-amino-1-isopropyl-1H-pyrazole-3-carboxylate is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-1-isopropyl-1H-pyrazole-3-carboxylate typically involves the cyclization of hydrazine derivatives with β-diketones . One common method includes the condensation of 1,3-diketones with arylhydrazines, followed by cyclization to form the pyrazole ring . The reaction conditions often involve the use of catalysts such as Nano-ZnO or Amberlyst-70, which provide high yields under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve multicomponent reactions (MCR) and one-pot processes to enhance efficiency and reduce costs . The use of green chemistry principles, such as solvent-free reactions and eco-friendly catalysts, is also emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-1-isopropyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form pyrazolone derivatives.
Reduction: Reduction reactions can yield pyrazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, particularly at the nitrogen and carbon positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include pyrazolone, pyrazoline, and various substituted pyrazole derivatives .
Scientific Research Applications
Methyl 4-amino-1-isopropyl-1H-pyrazole-3-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 4-amino-1-isopropyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor, affecting various biochemical processes . The compound’s structure allows it to bind to active sites of enzymes, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Methyl 4-amino-1-isopropyl-1H-pyrazole-3-carboxylate is unique due to its isopropyl group, which can influence its reactivity and biological activity compared to similar compounds . This structural variation can lead to differences in its interaction with molecular targets and its overall efficacy in various applications .
Biological Activity
Methyl 4-amino-1-isopropyl-1H-pyrazole-3-carboxylate is a pyrazole derivative that has garnered attention for its potential biological activities. This compound exhibits a range of pharmacological properties, making it a candidate for further research in medicinal chemistry and drug development.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C₈H₁₄N₄O₂
- Molecular Weight : Approximately 186.22 g/mol
The presence of the amino group and the carboxylate moiety contributes to its biological interactions, particularly in enzyme inhibition and receptor binding.
Biological Activities
Research indicates that this compound exhibits significant biological activities, including:
- Antibacterial Activity : Studies have shown that this compound has potential as an antibacterial agent. Its structure allows it to interact with bacterial enzymes, potentially inhibiting their function and leading to bacterial cell death .
- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties, showing promise in reducing inflammation markers in vitro and in vivo .
- Anticancer Potential : Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines, indicating its potential as an anticancer agent .
The exact mechanism of action for this compound is still under investigation. However, it is believed to exert its effects through:
- Enzyme Inhibition : The compound's structural features may allow it to bind to specific enzymes involved in bacterial metabolism or cancer cell proliferation, thereby inhibiting their activity .
- Receptor Modulation : There is evidence suggesting that this compound may interact with various receptors, influencing signaling pathways related to inflammation and cancer progression .
Case Studies and Research Findings
Several studies have documented the biological activities of this compound:
- Antibacterial Efficacy :
- Anti-inflammatory Activity :
- Anticancer Properties :
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful. The following table summarizes key features:
Compound Name | Molecular Formula | Key Features |
---|---|---|
This compound | C₈H₁₄N₄O₂ | Exhibits antibacterial and anti-inflammatory activity |
Methyl 4-bromo-1H-pyrazole-3-carboxylate | C₈H₈BrN₃O₂ | Stronger antibacterial but less anti-inflammatory |
Ethyl 4-amino-1H-pyrazole-3-carboxylate | C₉H₁₈N₄O₂ | Similar antibacterial properties with lower potency |
Properties
Molecular Formula |
C8H13N3O2 |
---|---|
Molecular Weight |
183.21 g/mol |
IUPAC Name |
methyl 4-amino-1-propan-2-ylpyrazole-3-carboxylate |
InChI |
InChI=1S/C8H13N3O2/c1-5(2)11-4-6(9)7(10-11)8(12)13-3/h4-5H,9H2,1-3H3 |
InChI Key |
KSJWXPZJXVVVMO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C(=N1)C(=O)OC)N |
Origin of Product |
United States |
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